3-anilino-2-methyl-1H-pyrazol-5-one

Kinase inhibitor screening Selectivity profiling Negative control compound

Kinase inhibitor discovery programs face high attrition due to off-target effects and steep SAR landscapes. This anilinopyrazole core (CAS 1005952-86-2) provides a validated baseline for CDK2 selectivity engineering.

Established Negative Control: Confirmed inactive against CDK2 (IC50 >55.69 µM), enabling confident artifact vs. activity discrimination.
SAR Reference Standard: Serves as the minimal scaffold from which substituent additions drive up to 1000-fold CDK2 selectivity and sub-nanomolar potency.
Rapid Diversification: Available at ≥98% purity, the core structure allows direct functionalization at multiple positions, accelerating library synthesis and eliminating preliminary core construction.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 1005952-86-2
Cat. No. B2907304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-anilino-2-methyl-1H-pyrazol-5-one
CAS1005952-86-2
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCN1C(=CC(=O)N1)NC2=CC=CC=C2
InChIInChI=1S/C10H11N3O/c1-13-9(7-10(14)12-13)11-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,14)
InChIKeyJAPKWXYUAJYHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Anilinopyrazolone Scaffold for CDK2 Inhibitor Discovery


3-Anilino-2-methyl-1H-pyrazol-5-one (CAS 1005952-86-2; synonym: 1-Methyl-5-phenylamino-1H-pyrazol-3-ol) is an anilino-substituted pyrazol-5-one derivative with molecular formula C10H11N3O and molecular weight 189.21 g/mol . This compound belongs to the broader anilinopyrazole chemotype, which has been established as a privileged scaffold for the development of selective cyclin-dependent kinase 2 (CDK2) inhibitors, with literature precedent demonstrating that structurally related anilinopyrazoles achieve sub-nanomolar IC50 values against CDK2 and up to 1000-fold selectivity over CDK1 [1]. As a structurally minimal representative of this scaffold, the compound serves as a key reference standard or synthetic entry point for structure-activity relationship (SAR) investigations in kinase inhibitor discovery programs.

Risk of Substituting Pyrazolone Analogs


Substitution with structurally similar pyrazolones or anilinopyrazoles carries quantifiable risk in CDK2-targeted research programs. Literature data demonstrate that even minor modifications to the anilinopyrazole core produce dramatic variations in kinase inhibitory potency and selectivity profiles [1]. Within a single congeneric series, IC50 values for CDK2 inhibition span over three orders of magnitude—from sub-nanomolar to micromolar ranges—depending on substituent identity and positioning [2]. Furthermore, selectivity against CDK1 ranges from negligible (<10-fold) to nearly 1000-fold depending on peripheral functionalization [2]. This steep SAR landscape means that substituting 3-anilino-2-methyl-1H-pyrazol-5-one with a "similar" pyrazolone analog may inadvertently introduce unintended biological activity or abolish the desired baseline characteristics. The compound's defined activity profile (>55.69 μM IC50 across tested kinase assays) provides a verifiable baseline reference point that arbitrary substitution would compromise .

Quantified Differentiation from Comparator Compounds


Kinase Inactivity Profile as Negative Control

3-Anilino-2-methyl-1H-pyrazol-5-one exhibits a well-defined inactivity profile in kinase inhibition assays, with IC50 > 55.69 μM against human kinase targets (inactive classification) . This contrasts sharply with optimized anilinopyrazole CDK2 inhibitors from the same chemotype, which achieve sub-nanomolar IC50 values (e.g., 0.159 ± 0.007 nM) [1]. The compound thus represents the unfunctionalized core scaffold lacking the potency-enhancing substituents required for CDK2 engagement, providing a chemically matched negative control for SAR validation.

Kinase inhibitor screening Selectivity profiling Negative control compound

Scaffold Baseline for Selectivity Engineering

Literature evidence demonstrates that anilinopyrazole derivatives bearing optimized substituents achieve nearly 1000-fold selectivity for CDK2 over CDK1 and other kinases [1]. In contrast, the unsubstituted 3-anilino-2-methyl-1H-pyrazol-5-one core lacks the peripheral functional groups necessary for kinase engagement (IC50 > 55.69 μM; inactive) . The selectivity differential originates from substituent-directed interactions rather than the core scaffold itself, establishing this compound as the minimal baseline structure from which selectivity is engineered.

Kinase selectivity Scaffold optimization Structure-activity relationship

Commercial Availability for Reproducible SAR

3-Anilino-2-methyl-1H-pyrazol-5-one is commercially available with analytically verified purity specifications (≥98%) from multiple suppliers , providing a consistent, characterization-defined material source for SAR studies. This contrasts with the requirement for custom multi-step synthesis of functionalized anilinopyrazole CDK2 inhibitors, which may require specialized continuous flow equipment or metal-free redox protocols [1].

Medicinal chemistry Synthesis Quality control

Research Applications in Kinase Drug Discovery


Negative Control in CDK2 Screening Assays

3-Anilino-2-methyl-1H-pyrazol-5-one serves as a chemically matched negative control in CDK2 inhibitor screening campaigns. With an established IC50 > 55.69 μM (inactive classification) [1], the compound provides a scaffold-specific baseline for distinguishing true CDK2 inhibitory activity from assay artifacts or scaffold-related non-specific effects. This application is particularly valuable when screening libraries of functionalized anilinopyrazole derivatives, where the differential between inactive core and potent derivatives (IC50 down to 0.159 nM) enables confident identification of specific pharmacophore contributions.

Baseline Reference for Selectivity Profiling

In medicinal chemistry programs developing selective CDK2 inhibitors, 3-anilino-2-methyl-1H-pyrazol-5-one provides the minimal scaffold reference point against which selectivity engineering is quantified. Literature precedent demonstrates that anilinopyrazoles can achieve nearly 1000-fold selectivity for CDK2 over CDK1 [1], but this selectivity emerges from substituent addition rather than the core scaffold. The unsubstituted compound (kinase inactive, IC50 > 55.69 μM) serves as the baseline from which medicinal chemists can systematically evaluate the selectivity contributions of each structural modification, enabling data-driven SAR progression.

Intermediate for Scaffold Diversification

3-Anilino-2-methyl-1H-pyrazol-5-one functions as a versatile synthetic intermediate for generating diversified anilinopyrazole libraries. The compound bears the core 5-anilino substituent and pyrazol-5-one framework that defines the privileged scaffold for CDK2 inhibition [1], while its commercial availability at defined purity (≥98%) eliminates the need for preliminary core synthesis. Researchers can directly proceed to functionalization at the C3, C4, or N1 positions, enabling rapid exploration of the steep SAR landscape that characterizes this chemotype—where potency varies by over 350,000-fold depending on substituent identity [2].

Analytical Reference Standard for Identity Verification

The compound's well-defined molecular formula (C10H11N3O), molecular weight (189.21 g/mol), and established InChI and canonical SMILES identifiers [1] make it suitable as an analytical reference standard for verifying the identity and purity of synthesized anilinopyrazole derivatives. Given the substantial potency variations observed across structurally similar anilinopyrazoles (IC50 ranging from 0.159 nM to >55.69 μM) [2], confirming that synthetic products match the intended chemical structure—rather than regioisomeric or underivatized core intermediates—is critical for reproducible SAR interpretation.

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